
4-Chloro-1-((3-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-((3-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((3-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the chloro and isopropylphenoxy groups. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the isopropylphenoxy group: This step involves the reaction of the pyrazole intermediate with 3-isopropylphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Chloro-1-((3-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
4-Chloro-1-((3-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-1-((3-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to produce a physiological response.
Altering gene expression: Influencing the expression of genes related to inflammation, cell growth, or apoptosis.
相似化合物的比较
Similar Compounds
- 4-Chloro-1-((3-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
- 4-Chloro-1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
- 4-Chloro-1-((3-propylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
4-Chloro-1-((3-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the isopropylphenoxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with improved efficacy and selectivity.
属性
分子式 |
C14H15ClN2O3 |
|---|---|
分子量 |
294.73 g/mol |
IUPAC 名称 |
4-chloro-1-[(3-propan-2-ylphenoxy)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H15ClN2O3/c1-9(2)10-4-3-5-11(6-10)20-8-17-7-12(15)13(16-17)14(18)19/h3-7,9H,8H2,1-2H3,(H,18,19) |
InChI 键 |
AIAVJNHUAZLDTP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC=C1)OCN2C=C(C(=N2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


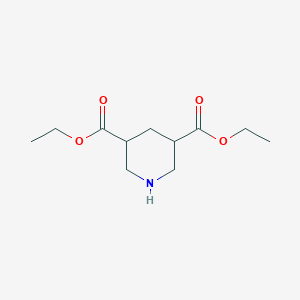
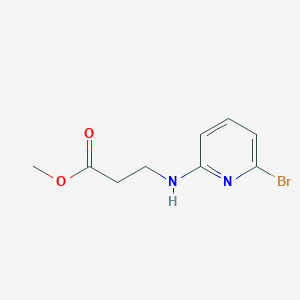

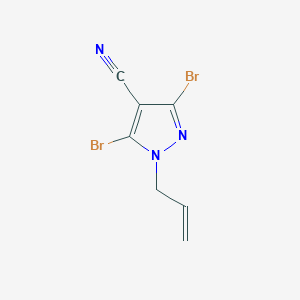

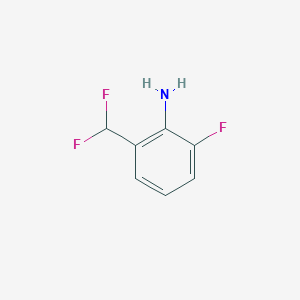

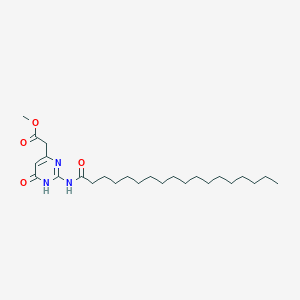



![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)
![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)
![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
